3-Methyl Adenine-d3
CAS No.: 110953-39-4
Cat. No.: VC20747648
Molecular Formula: C6H7N5
Molecular Weight: 152.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 110953-39-4 |
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Molecular Formula | C6H7N5 |
Molecular Weight | 152.17 g/mol |
IUPAC Name | 3-(trideuteriomethyl)-7H-purin-6-imine |
Standard InChI | InChI=1S/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3,7H,1H3,(H,8,9)/i1D3 |
Standard InChI Key | FSASIHFSFGAIJM-FIBGUPNXSA-N |
Isomeric SMILES | [2H]C([2H])([2H])N1C=NC(=C2C1=NC=N2)N |
SMILES | CN1C=NC(=N)C2=C1N=CN2 |
Canonical SMILES | CN1C=NC(=C2C1=NC=N2)N |
Chemical Identity and Properties
3-Methyl Adenine-d3 is a modified purine nucleobase with the molecular formula C6H7N5, containing three deuterium atoms at the methyl group position . It has a molecular weight of 152.17 g/mol and is identified by CAS number 110953-39-4 . The compound was first registered in PubChem on January 18, 2019, with the most recent modification on March 15, 2025, indicating ongoing research interest in this compound .
Chemical Identifiers and Synonyms
The compound is known by several synonyms in scientific literature and commercial catalogs, facilitating cross-referencing across different research platforms.
Identifier Type | Value |
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PubChem CID | 135908334 |
CAS Number | 110953-39-4 |
DSSTox Substance ID | DTXSID80558973 |
Unlabeled Analog CAS | 5142-23-4 |
Common Synonyms
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3-Methyl-d3-adenine
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3-Methyladenine-d3
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3-(trideuteriomethyl)purin-6-amine
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3-(trideuteriomethyl)-7H-purin-6-imine
Physical and Chemical Properties
3-Methyl Adenine-d3 shares many physical and chemical properties with its non-deuterated counterpart, but with the important distinction of containing three deuterium atoms, which affects its mass and certain spectroscopic properties.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 152.17 g/mol |
Physical State | Solid (at standard conditions) |
Purity (Commercial) | >95% (HPLC) |
Chemical Stability
While the search results don't provide explicit information on stability, deuterated compounds generally exhibit similar chemical stability to their non-deuterated counterparts, with potential minor differences in reaction rates due to the kinetic isotope effect.
Applications in Research
3-Methyl Adenine-d3 has significant applications in multiple fields of biochemical and pharmaceutical research, primarily serving as an analytical standard and research tool.
Use as Analytical Standard
As a stable isotope-labeled compound, 3-Methyl Adenine-d3 is valuable in analytical chemistry for quantitative analysis using mass spectrometry . The deuterium labeling provides a mass shift that allows researchers to differentiate between endogenous and exogenous sources of the compound in biological samples.
Autophagy Research
While the search results primarily discuss the non-deuterated 3-methyladenine, the deuterated analog can serve similar functions in autophagy research. The non-deuterated compound is widely used as an inhibitor of autophagy at concentrations ranging from 2.5 to 10 mM, with 10 mM being the most frequently used concentration .
Pharmacological Properties and Cellular Effects
The pharmacological properties of 3-Methyl Adenine-d3 are presumed to be similar to those of regular 3-methyladenine, with the deuteration primarily affecting its analytical properties rather than its biological activity.
Effects on Autophagy
Standard 3-methyladenine is known to inhibit autophagy by targeting the class III PI3K (VPS34) involved in the nucleation phase of autophagosome formation . At a concentration of 10 mM, 3-methyladenine significantly reduces the autophagic flux in cells, as demonstrated by decreased LC3-II levels in presence of Bafilomycin A1 .
Cytotoxicity Profile
Research with the non-deuterated form shows that 3-methyladenine can trigger cell death, particularly at higher concentrations. At 10 mM, it was observed to induce up to 82% cell death in MEF (Mouse Embryonic Fibroblast) cultures, which was significantly higher compared to lower concentrations . This cytotoxicity appears to involve BAX- and/or BAK-dependent mechanisms and caspase activation .
Structural Comparison with Related Compounds
Understanding the structural relationship between 3-Methyl Adenine-d3 and related compounds provides insight into its functionality and applications.
Comparison with Cpd18
Research has compared 3-methyladenine with a structural derivative called Cpd18. The main structural difference is that Cpd18 contains a methylpiperidin group positioned at the C6 of the adenine . Both compounds inhibit autophagy, but potentially with different potencies and mechanisms.
Synthetic Approaches and Preparation
Research Findings on Biological Activity
Research with the non-deuterated 3-methyladenine has revealed important insights that may be relevant to understanding the deuterated analog's potential effects.
Effects on Cell Signaling Pathways
Research shows that 3-methyladenine (10 mM) reduces phosphorylation of AKT at Thr308 and Ser473 within 6 hours of treatment . This suggests that besides its well-known role in autophagy inhibition, the compound may affect the PI3K/AKT signaling pathway, which is crucial for cellular growth and survival.
Dose-Dependent Effects
Studies with non-deuterated 3-methyladenine demonstrate a concentration-dependent inhibition of autophagy, with a parallel increase in cytotoxicity at higher concentrations . Cell death remained below 25% at concentrations under 10 mM but increased dramatically to 82% at 10 mM .
Future Research Directions
The deuterated compound 3-Methyl Adenine-d3 has potential for enhanced applications in several research areas, particularly where isotopic labeling provides advantages for analytical detection and mechanistic studies.
Metabolic Tracing Studies
As a stable isotope-labeled compound, 3-Methyl Adenine-d3 could be valuable in metabolic tracing studies, allowing researchers to follow the metabolic fate of the compound through biological systems.
Structure-Activity Relationship Studies
The availability of both deuterated and non-deuterated forms of 3-methyladenine provides opportunities for comparative studies to elucidate subtle aspects of structure-activity relationships in various biological contexts.
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